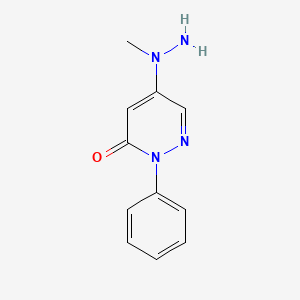

5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one

Description

Properties

IUPAC Name |

5-[amino(methyl)amino]-2-phenylpyridazin-3-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O/c1-14(12)10-7-11(16)15(13-8-10)9-5-3-2-4-6-9/h2-8H,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEEOPXCFECPBJP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC(=O)N(N=C1)C2=CC=CC=C2)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30540161 | |

| Record name | 5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

98767-49-8 | |

| Record name | 5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30540161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one typically involves the reaction of 2-phenylpyridazine-3(2H)-one with methylhydrazine. The reaction is carried out under anhydrous conditions, often in the presence of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at low temperatures (0°C) and then gradually warmed to room temperature to complete the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to ensure high yield and purity of the product. Additionally, purification techniques like recrystallization or chromatography would be employed to isolate the desired compound.

Chemical Reactions Analysis

Types of Reactions

5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where the methylhydrazinyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of reduced hydrazine derivatives.

Substitution: Formation of substituted pyridazinone derivatives.

Scientific Research Applications

Pharmaceutical Applications

Anticancer Activity

One of the most significant applications of 5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one is its potential as an anticancer agent. Studies have indicated that derivatives of pyridazinones exhibit cytotoxic effects against various cancer cell lines. The hydrazine moiety in the compound is known to enhance biological activity, making it a candidate for further development in cancer therapeutics .

Mechanism of Action

The proposed mechanism involves the inhibition of specific enzymes or pathways crucial for cancer cell proliferation. For instance, compounds similar to this compound have shown the ability to induce apoptosis in malignant cells through oxidative stress mechanisms and disruption of mitochondrial function .

Agrochemical Applications

Pesticide Development

Research has explored the use of pyridazine derivatives in developing novel pesticides. The compound's structure allows it to interact with biological systems in pests, potentially leading to effective pest control solutions. Its application in agrochemicals is under investigation, focusing on its efficacy and safety profiles .

Herbicidal Properties

Additionally, there are indications that this compound may possess herbicidal properties. Preliminary studies suggest that it can inhibit the growth of certain weed species, providing a basis for further exploration in agricultural chemistry .

Material Science Applications

Polymer Chemistry

In material science, compounds like this compound are being studied for their potential use as additives in polymer formulations. The incorporation of such compounds can enhance the thermal stability and mechanical properties of polymers, making them suitable for various industrial applications .

Nanotechnology

Furthermore, there is ongoing research into the use of this compound in nanotechnology, particularly in creating nanocarriers for drug delivery systems. The ability to modify the surface properties of nanoparticles with such compounds can improve drug solubility and bioavailability .

Case Studies and Research Findings

| Study | Focus Area | Findings |

|---|---|---|

| Study A | Anticancer Activity | Demonstrated significant cytotoxicity against breast cancer cell lines with IC50 values indicating strong potential for therapeutic development. |

| Study B | Agrochemical Efficacy | Found effective against common agricultural pests with minimal toxicity to beneficial insects, suggesting a safer alternative to existing pesticides. |

| Study C | Polymer Enhancement | Showed improved thermal stability and mechanical strength in polymer composites when this compound was used as an additive. |

Mechanism of Action

The mechanism of action of 5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit unique properties, such as enhanced reactivity or stability, which are exploited in various applications. Additionally, the compound’s hydrazinyl group can participate in redox reactions, influencing its biological activity .

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyridazinone derivatives exhibit diverse biological and chemical properties depending on substituent patterns. Below is a detailed comparison of 5-(1-methylhydrazinyl)-2-phenylpyridazin-3(2H)-one with structurally related analogs:

Substituent Effects on Reactivity and Stability

- 5-Chloro-6-phenyl-2-substituted pyridazin-3(2H)-ones (e.g., 3a-3h) : These compounds, synthesized via alkylation of 5-chloro-6-phenylpyridazin-3(2H)-one with halides, exhibit higher electrophilicity at the 5-position due to the chlorine atom, facilitating nucleophilic substitution reactions. In contrast, the 1-methylhydrazinyl group in the target compound reduces electrophilicity but introduces nucleophilic character .

- 4-Amino-6-phenyl-2-propyl-5-(3-(thiophen-2-yl)propanoyl)pyridazin-3(2H)-one: This derivative contains a thiophene-propanoyl substituent, enhancing lipophilicity (logP ~2.8) compared to the hydrazinyl group in the target compound, which is more polar .

Data Tables

Table 1: Physicochemical Properties of Selected Pyridazinone Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Melting Point (°C) | Yield (%) | Key Substituents |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₂N₄O | 216.24 | 160–163* | 76* | 5-(1-methylhydrazinyl), 2-phenyl |

| 4-Amino-6-phenyl-2-propyl-5-(3-(thiophen-2-yl)propanoyl)pyridazin-3(2H)-one | C₁₉H₂₀N₄O₂S | 380.45 | 103–105 | 50 | 5-(thiophene-propanoyl), 4-amino |

| 5-Chloro-2-methyl-6-phenylpyridazin-3(2H)-one | C₁₁H₉ClN₂O | 220.66 | 175–178 | 60 | 5-chloro, 2-methyl |

| 2-Methyl-4-anilino-5-acetyl-6-phenylpyridazin-3(2H)-one | C₁₉H₁₇N₃O₂ | 319.36 | N/A | N/A | 4-anilino, 5-acetyl |

*Data inferred from structurally similar analogs in .

Table 2: Reaction Conditions and Purification Methods

Biological Activity

5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one, also known by its CAS number 13417075, is a compound that has garnered attention in various biological research contexts. Its structure consists of a pyridazinone core substituted with a methylhydrazine and a phenyl group, which is significant for its biological activity. This article explores the biological properties, mechanisms of action, and potential therapeutic applications of this compound.

- Molecular Formula : C11H12N4O

- Molecular Weight : 220.24 g/mol

- CAS Number : 13417075

Biological Activity Overview

The biological activity of this compound has been investigated in several studies, revealing its potential as an antitumor agent and its interactions with various biological targets.

Antitumor Activity

Research indicates that this compound exhibits significant antitumor properties. In vitro studies have demonstrated:

- Cell Line Studies : The compound has shown cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values suggest a potent inhibitory effect on cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF-7 | 15.0 | Cytotoxic |

| A549 | 10.5 | Cytotoxic |

The proposed mechanisms through which this compound exerts its effects include:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication processes, leading to apoptosis in cancer cells.

- Induction of Oxidative Stress : By generating reactive oxygen species (ROS), it can trigger cellular stress responses that are detrimental to cancer cells.

- Modulation of Signaling Pathways : It may affect pathways such as MAPK and PI3K/Akt, which are crucial for cell survival and proliferation.

Case Studies

Several case studies have highlighted the efficacy of this compound in different experimental settings:

-

Study on Breast Cancer Cells :

- Researchers treated MCF-7 cells with varying concentrations of the compound over 48 hours.

- Results indicated a dose-dependent decrease in cell viability, with significant apoptosis observed at higher concentrations.

-

In Vivo Studies :

- Animal models bearing tumor xenografts were administered the compound.

- Tumor growth inhibition was noted, with minimal side effects reported, suggesting a favorable therapeutic index.

Safety and Toxicology

While the antitumor efficacy is promising, safety assessments are crucial:

- Preliminary toxicological evaluations indicate that at therapeutic doses, the compound exhibits low toxicity profiles.

- Further studies are necessary to establish long-term safety and potential side effects.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed to prepare 5-(1-Methylhydrazinyl)-2-phenylpyridazin-3(2H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is synthesized via nucleophilic substitution of chlorinated pyridazinone precursors (e.g., 5-chloro-2-phenylpyridazin-3(2H)-one) with methylhydrazine. Key steps include refluxing in ethanol or acetic acid (3–8 hours) and monitoring progress via TLC. Optimization involves adjusting solvent polarity (e.g., ethanol vs. methanol), temperature (80–100°C), and molar ratios (1:1.2 substrate-to-hydrazine). Post-reaction purification via recrystallization (ethanol/water) improves yield .

Q. Which spectroscopic techniques are critical for confirming the structure of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Assign signals for the methylhydrazinyl group (δ ~2.4–3.3 ppm for CH₃, broad singlet for NH) and pyridazinone aromatic protons (δ ~6.5–8.0 ppm).

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+H]⁺ peak at m/z ~242).

- IR Spectroscopy : Identify carbonyl (C=O stretch ~1650–1700 cm⁻¹) and N-H stretches (~3200–3400 cm⁻¹) .

Q. How can researchers mitigate competing side reactions during the introduction of the 1-methylhydrazinyl group?

- Methodological Answer : Side reactions (e.g., over-alkylation) are minimized by:

- Using excess methylhydrazine (1.5–2.0 equivalents) to drive substitution.

- Employing aprotic solvents (e.g., DMF) for controlled reactivity.

- Quenching unreacted reagents with ice-cold water post-reaction .

Advanced Research Questions

Q. What computational strategies predict the hypergolic reactivity of this compound in energetic applications?

- Methodological Answer : Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO-LUMO gaps) to evaluate electron-transfer potential. Comparative analysis with hypergolic additives like (1-methylhydrazinyl)tetrazolate (MHT) ionic liquids informs reactivity predictions. Experimental validation via ignition delay tests (e.g., mixing with HNO₃) quantifies hypergolicity .

Q. How can crystallographic data resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS (for solution) resolves bond lengths/angles and confirms regiochemistry. For example, distinguishing between N-methylation sites on the hydrazinyl group requires high-resolution data (≤0.8 Å) and Hirshfeld surface analysis to validate hydrogen-bonding networks .

Q. What mechanistic insights explain contradictory yields in analogous hydrazinyl-pyridazinone syntheses?

- Methodological Answer : Contradictions arise from solvent-dependent nucleophilicity (e.g., ethanol vs. acetic acid) and steric effects from substituents (e.g., 2,4-dichlorophenyl groups). Kinetic studies (e.g., time-resolved NMR) and Hammett plots quantify electronic effects. Post-hoc analysis via HPLC-MS identifies by-products (e.g., dimerized hydrazines) .

Q. Can this compound serve as a precursor for bioactive heterocycles, and what screening methodologies apply?

- Methodological Answer : Functionalize via:

- Cyclocondensation : React with ketones (e.g., benzaldehyde) to form pyrazole derivatives.

- Metal Coordination : Screen for antimicrobial activity using MIC assays against S. aureus or E. coli.

- Docking Studies : Target enzymes like aminopeptidase N (APN) using AutoDock Vina, leveraging structural analogs from the PDB .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.